molecular formula C22H26N2O4 B6538683 2-(3,4-dimethoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 1060327-06-1

2-(3,4-dimethoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide

Cat. No.: B6538683
CAS No.: 1060327-06-1
M. Wt: 382.5 g/mol
InChI Key: UHIUEYUNWFSOHA-UHFFFAOYSA-N
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Description

“2-(3,4-dimethoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains methoxy groups and phenyl rings .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between precursors containing the desired functional groups. For instance, a preparation method for a related compound involves the reaction of 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, dimethylaminopyridine (DMAP), and ethyl acetoacetate . The reaction is carried out under nitrogen protection, and the product is obtained after washing, drying, and recrystallization .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . It also contains methoxy groups and phenyl rings .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the presence of the pyrrolidine ring and methoxy groups may affect its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It likely has a relatively high molecular weight due to the presence of multiple rings and functional groups .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-19-10-7-17(13-20(19)28-2)14-21(25)23-18-8-5-16(6-9-18)15-22(26)24-11-3-4-12-24/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIUEYUNWFSOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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